Pentadecylamine

Descripción

Propiedades

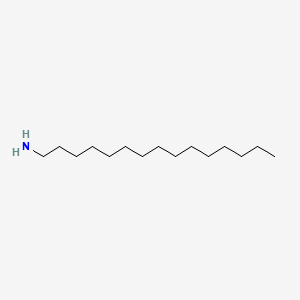

IUPAC Name |

pentadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZYXGPCHFZBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Record name | PENTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5111 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062529 | |

| Record name | Pentadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentadecylamine appears as a flake solid. (EPA, 1998), Solid; [HSDB] Colorless solidified mass or fragments; mp = 35 deg C; [MSDSonline] | |

| Record name | PENTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5111 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

585.7 °F at 760 mmHg (EPA, 1998), 307.6 °C | |

| Record name | PENTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5111 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8104 at 68 °F (EPA, 1998) - Less dense than water; will float | |

| Record name | PENTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5111 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000714 [mmHg] | |

| Record name | Pentadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Flakes | |

CAS No. |

2570-26-5 | |

| Record name | PENTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5111 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2570-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002570265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F7N79M9VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

99.1 °F (EPA, 1998), 37.3 °C | |

| Record name | PENTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5111 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Pentadecanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentadecanamine, a long-chain primary aliphatic amine, is a molecule of significant interest in various scientific domains, including organic synthesis, materials science, and pharmacology. Its long alkyl chain imparts notable lipophilicity, a characteristic often exploited in drug development to enhance membrane permeability and bioavailability. This technical guide provides a comprehensive overview of the physical and chemical properties of 1-pentadecanamine, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. All quantitative data are summarized in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

1-Pentadecanamine, also known as n-pentadecylamine, is a saturated fatty amine. At standard conditions, it exists as a solid. The physicochemical properties are crucial for its handling, formulation, and application in various experimental settings.

Structural and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | Pentadecan-1-amine | [1] |

| Synonyms | 1-Aminopentadecane, n-Pentadecylamine, Pentadecylamine | [1] |

| CAS Number | 2570-26-5 | [1] |

| Molecular Formula | C₁₅H₃₃N | [1] |

| Molecular Weight | 227.43 g/mol | [1] |

| Appearance | Flake solid | [1] |

Thermal and Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 37.3 °C (99.1 °F) | [1] |

| Boiling Point | 307.6 °C (585.7 °F) at 760 mmHg | [1] |

| Density | 0.8104 g/cm³ at 20 °C (68 °F) | [1] |

| Vapor Pressure | 0.000714 mmHg | [1] |

| Refractive Index | 1.4480 at 20 °C | [1] |

Solubility

Due to its long, nonpolar alkyl chain and the polar primary amine group, 1-pentadecanamine exhibits amphipathic properties. It is generally soluble in nonpolar organic solvents and has low solubility in polar solvents like water. The principle of "like dissolves like" governs its solubility profile.

| Solvent | Solubility | Rationale |

| Water | Very low | The hydrophobic C₁₅ alkyl chain dominates the molecule's properties. |

| Alcohols (e.g., Ethanol, Methanol) | Soluble | The amine group can form hydrogen bonds with the alcohol's hydroxyl group. |

| Ethers (e.g., Diethyl ether) | Soluble | Favorable interactions with the nonpolar alkyl chain. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | Favorable interactions with the nonpolar alkyl chain. |

| Hydrocarbons (e.g., Hexane, Toluene) | Soluble | Favorable interactions between the nonpolar alkyl chains. |

Chemical Properties and Reactivity

The chemical behavior of 1-pentadecanamine is primarily dictated by the nucleophilic and basic nature of the primary amine group.

-

Basicity : As a primary amine, it is a weak base and reacts with acids to form pentadecylammonium salts. This property is often utilized in purification and formulation processes.

-

Nucleophilicity : The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It readily participates in reactions such as:

-

Alkylation : Reaction with alkyl halides to form secondary, tertiary, and eventually quaternary ammonium salts. These reactions can sometimes be difficult to control, leading to a mixture of products.

-

Acylation : Reaction with acid chlorides or anhydrides to form stable N-pentadecyl amides.

-

Reaction with Carbonyls : Condensation with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines in a process known as reductive amination.

-

Spectral Data (Predicted)

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃- | ~0.88 | Triplet (t) | 3H |

| -(CH₂)₁₃- | ~1.25 | Broad singlet (br s) | 26H |

| -CH₂-CH₂-NH₂ | ~1.4-1.5 | Multiplet (m) | 2H |

| -CH₂-NH₂ | ~2.6-2.7 | Triplet (t) | 2H |

| -NH₂ | ~1.1-2.0 | Broad singlet (br s) | 2H |

Note: The -NH₂ signal is often broad and its chemical shift can vary with solvent and concentration. It may exchange with D₂O.

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (-CH₂-NH₂) | ~42 |

| C2 (-CH₂-CH₂NH₂) | ~34 |

| C3 to C13 | ~23-32 (multiple peaks) |

| C14 (-CH₂-CH₃) | ~23 |

| C15 (-CH₃) | ~14 |

Infrared (IR) Spectroscopy

| Functional Group | Absorption Range (cm⁻¹) | Intensity/Description |

| N-H Stretch (primary amine) | 3300-3500 | Medium, two bands |

| C-H Stretch (alkane) | 2850-2960 | Strong |

| N-H Bend (scissoring) | 1590-1650 | Medium |

| C-N Stretch | 1000-1250 | Medium |

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), primary amines exhibit characteristic fragmentation patterns.

-

Molecular Ion (M⁺) : For 1-pentadecanamine (MW = 227.43), the molecular ion peak at m/z = 227 would be observed. Due to the nitrogen rule, the molecular weight is an odd number.

-

Alpha-Cleavage : The most significant fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This results in a stable, resonance-stabilized iminium cation. For 1-pentadecanamine, this would lead to a prominent base peak at m/z = 30 ([CH₂=NH₂]⁺).

-

Alkyl Chain Fragmentation : A series of peaks corresponding to the loss of alkyl fragments from the long hydrocarbon chain will also be present, typically separated by 14 mass units (-CH₂-).

Experimental Protocols

The following protocols are adapted from established methods for long-chain aliphatic amines and alcohols.

Synthesis of 1-Pentadecanamine via Reductive Amination

This two-step protocol involves the oxidation of the commercially available 1-pentadecanol to pentadecanal, followed by reductive amination.

Step 1: Oxidation of 1-Pentadecanol to Pentadecanal

A mild oxidation, such as Swern oxidation, is suitable to prevent over-oxidation to the carboxylic acid.

-

Materials : 1-Pentadecanol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (Et₃N), anhydrous dichloromethane (DCM).

-

Procedure :

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride (1.5 mmol) in anhydrous DCM (5 mL) and cool to -78 °C.

-

Slowly add a solution of DMSO (3.0 mmol) in anhydrous DCM (2 mL). Stir for 15 minutes.

-

Add a solution of 1-pentadecanol (1.0 mmol, 228 mg) in anhydrous DCM (3 mL) dropwise. Stir for 45 minutes at -78 °C.

-

Add triethylamine (5.0 mmol) and continue stirring for 30 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction with water (10 mL). Extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude pentadecanal. The product is often used in the next step without further purification.

-

Step 2: Reductive Amination of Pentadecanal

-

Materials : Crude pentadecanal, ammonia (as a solution in methanol or ammonium acetate), sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), methanol.

-

Procedure :

-

Dissolve the crude pentadecanal (1.0 mmol) in methanol (15 mL).

-

Add a solution of 7N ammonia in methanol (5-10 equivalents). Stir for 1 hour at room temperature to form the imine intermediate.

-

Add sodium cyanoborohydride (1.5 mmol) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~2) to destroy excess reducing agent.

-

Make the solution basic (pH ~10-12) by adding aqueous NaOH.

-

Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-pentadecanamine.

-

Purification

Crude 1-pentadecanamine can be purified by vacuum distillation or recrystallization. Due to the basic nature of amines, they can interact strongly with silica gel, making column chromatography challenging. If chromatography is necessary, the silica gel should be deactivated with a base like triethylamine.

-

Vacuum Distillation : Suitable for purifying the liquid amine at a reduced temperature to prevent thermal decomposition.

-

Recrystallization : The crude solid can be dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone) and allowed to cool slowly to form crystals.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 1-pentadecanamine.

-

Sample Preparation : Dissolve a small amount of the sample in a suitable solvent like dichloromethane or hexane.

-

GC Parameters (Typical) :

-

Column : DB-5 or similar non-polar capillary column.

-

Injector Temperature : 280 °C.

-

Carrier Gas : Helium.

-

Oven Program : Start at 100 °C, ramp to 300 °C at 15 °C/min.

-

-

MS Parameters (Typical) :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Scan Range : m/z 30-400.

-

Biological Activity and Applications in Drug Development

While direct studies on the biological activity of 1-pentadecanamine are limited, its structural analogues and precursors provide insights into its potential roles.

-

Antimicrobial Potential : The corresponding aldehyde, pentadecanal, has demonstrated antibacterial activity against Listeria monocytogenes, with a Minimum Inhibitory Concentration (MIC) of 0.6 mg/mL.[2] This suggests that 1-pentadecanamine and its derivatives could be explored for antimicrobial properties.

-

Role in Drug Development : Long-chain amines are valuable in medicinal chemistry. The long alkyl chain increases lipophilicity, which can enhance a drug's ability to cross cell membranes. Amines are frequently found in active pharmaceutical ingredients (APIs) and are crucial for their efficacy and bioavailability.[1]

-

Prodrug Strategies : The primary amine group is an excellent handle for creating prodrugs. By temporarily masking the amine, properties such as solubility, stability, and permeability can be improved. For instance, converting the amine to an amide or a carbamate can create a more lipophilic prodrug that is enzymatically cleaved in vivo to release the active amine-containing drug.[3][4]

Conclusion

1-Pentadecanamine is a long-chain primary amine with well-defined physicochemical properties that make it a useful building block in chemical synthesis and a molecule of interest for pharmaceutical research. Its reactivity is dominated by the nucleophilic and basic nature of its amine group, allowing for a wide range of chemical transformations. While specific biological and spectral data are sparse, logical extrapolation from related compounds provides a solid foundation for future research. The protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers working with this versatile compound.

References

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Pentadecylamine (CAS No. 2570-26-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecylamine (CAS No. 2570-26-5) is a long-chain primary aliphatic amine consisting of a 15-carbon alkyl chain attached to an amino group.[1] Also known by its synonyms, 1-Aminopentadecane and n-Pentadecylamine, its chemical formula is C₁₅H₃₃N.[1][2][3][4] At ambient temperatures, it can present as a colorless to pale yellow liquid or a solid flake-like substance, characterized by a potent, fishy odor typical of amines.[1][5]

Due to its amphipathic nature, with a long hydrophobic carbon tail and a hydrophilic amine head, this compound exhibits significant surfactant properties.[1] This makes it valuable in various industrial applications, including as a corrosion inhibitor, emulsifier, and a component in detergent formulations.[1] In scientific research, it is primarily used as a chemical intermediate and a laboratory reagent.[4][6] Its reactivity is governed by the primary amine group, which readily participates in reactions like alkylation and amidation.[1]

This document provides a comprehensive technical overview of this compound, summarizing its physicochemical properties, toxicological profile, and general experimental considerations.

Physicochemical Properties

This compound is soluble in organic solvents but has limited solubility in water.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₃N | [1][7][8] |

| Molecular Weight | 227.43 g/mol | [5][7] |

| Appearance | Colorless to pale yellow liquid or solid flakes | [1][5] |

| Melting Point | 35-37 °C | [7] |

| Boiling Point | 299-301 °C (at 760 mmHg) | |

| Density | 0.8 ± 0.1 g/cm³ | [7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Vapor Pressure | 1 mmHg @ 120.5 °C | |

| Octanol/Water Partition Coeff. (LogP) | 6.78 - 6.9 | [5][7] |

| Refractive Index | 1.449 | [7] |

Synthesis and Characterization

While specific proprietary synthesis methods may vary, long-chain primary amines like this compound are commonly produced via the reduction of the corresponding nitrile or amide derived from the parent fatty acid (palmitic acid).

The identity and purity of this compound are typically confirmed using a combination of analytical techniques. Spectral data, including Infrared (IR) and Mass Spectrometry (MS), are available for this compound in public databases.[2][3]

Toxicological and Safety Profile

This compound is classified as a corrosive and hazardous chemical.[6] It poses significant health risks upon exposure and requires stringent safety protocols during handling.

4.1 Acute Toxicity Data

| Test | Route | Species | Dose | Reference |

| LD₅₀ | Oral | Rat | 660 mg/kg | [7] |

| LC₅₀ | Inhalation | Rat | 900 mg/m³ / 4h | [4] |

4.2 Health Hazards

-

Dermal and Ocular: Direct contact can cause severe skin and eye irritation, potentially leading to chemical burns.[1][6][9]

-

Inhalation: Inhalation of vapors or dust is toxic and can cause irritation to the respiratory tract. In animal studies, lethal-dose inhalation led to acute pulmonary edema and interstitial nephritis.[4]

-

Ingestion: Oral exposure is toxic. Animal studies report effects including gastritis, gastrointestinal ulceration, and hemorrhage.[7]

-

Systemic Effects: High exposure may lead to systemic effects, with seizures having been reported in animal studies.[4][6]

4.3 Biological Activity

While this compound is used as a research chemical, specific signaling pathways that it directly modulates are not well-documented in publicly available literature. It is important to distinguish it from related compounds with similar carbon chains. For instance, the aldehyde pentadecanal has shown antimicrobial activity against Listeria monocytogenes, but this activity cannot be attributed to this compound due to the difference in their functional groups.[10]

Experimental Protocols and Handling

5.1 General Analytical Workflow

The analysis of this compound in complex matrices typically involves extraction, cleanup, and instrumental analysis. Given its non-polar nature, methods suitable for hydrophobic compounds are employed.

5.2 Methodologies

-

Extraction: For liquid samples, liquid-liquid extraction (LLE) with a non-polar solvent is effective. For solid matrices, Soxhlet extraction is a standard and robust method for exhaustive extraction of organic compounds.[11] Steam distillation can also be employed for compounds with sufficient vapor pressure that are not soluble in cold water.[11]

-

Sample Cleanup: Following extraction, sample cleanup may be necessary to remove interfering co-extractants. Adsorption chromatography using silica gel or alumina is a common technique for separating non-polar compounds like this compound from more polar impurities.[11]

-

Instrumental Analysis: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC/MS), is the preferred method for the separation and quantification of volatile and semi-volatile amines like this compound.[11] It provides both high resolution and definitive identification.

5.3 Safe Handling and PPE

Due to its corrosive and toxic properties, all work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Use impact-resistant safety goggles with side shields. A full-face shield is recommended when handling larger quantities or when there is a risk of splashing.[6][9]

-

Skin and Body Protection: A lab coat or protective suit should be worn.[6]

-

Respiratory Protection: For operations that may generate dust or aerosols, an appropriate respirator should be used.

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][9]

-

Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes.[5]

-

Inhalation: Move the victim to fresh air.[5]

-

In all cases of exposure, seek immediate medical attention.[9]

-

References

- 1. CAS 2570-26-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound | C15H33N | CID 17386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. This compound | CAS#:2570-26-5 | Chemsrc [chemsrc.com]

- 8. This compound (CAS 2570-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 10. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 11. env.go.jp [env.go.jp]

The Solubility of Pentadecylamine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentadecylamine, a long-chain primary amine. Due to its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a hydrophilic amino group, this compound's solubility is a critical parameter in its various applications, including as a surfactant, corrosion inhibitor, and in the formulation of emulsifiers and detergents.[1] This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Concepts in this compound Solubility

This compound (C₁₅H₃₃N) is a white, waxy solid at room temperature.[2] Its molecular structure dictates its solubility behavior. The long 15-carbon alkyl chain is nonpolar and hydrophobic, leading to favorable interactions with nonpolar organic solvents. Conversely, the primary amine group (-NH₂) is polar and capable of forming hydrogen bonds, which allows for some interaction with polar solvents.

Generally, long-chain primary amines like this compound exhibit good solubility in a range of organic solvents and are sparingly soluble in water.[1][3] The principle of "like dissolves like" is the governing factor; the large nonpolar character of the molecule dominates its overall solubility profile. Aromatic amines tend to be more soluble in aromatic solvents, while aliphatic amines, such as this compound, dissolve more readily in aliphatic and other non-aromatic organic solvents.[4]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in publicly available literature. However, one source indicates that it is soluble in methanol. To provide a useful reference for researchers, the following table includes qualitative solubility information for this compound and quantitative data for its close structural homologs: dodecylamine (C12), hexadecylamine (C16), and octadecylamine (C18). This data allows for an informed estimation of this compound's solubility characteristics.

| Solvent | This compound (C15) | Dodecylamine (C12) | Hexadecylamine (C16) | Octadecylamine (C18) |

| Polar Protic Solvents | ||||

| Water | Limited/Insoluble[1] | 0.078 g/L (at 25°C, pH 11.8)[5] | Insoluble[2][6][7] | Insoluble[8][9] |

| Methanol | Soluble[10] | Soluble[8] | Soluble[8] | Slightly Soluble[8] |

| Ethanol | Soluble[11] | Miscible[5] | Soluble[2][6][7] | Easily Soluble[8] |

| Isopropanol | Soluble[12] | Easily Soluble[8] | ||

| Polar Aprotic Solvents | ||||

| Acetone | Soluble[13] | Slightly Soluble[8] | ||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Nonpolar Solvents | ||||

| Diethyl Ether | Miscible[5] | Soluble[2][6] | Soluble[8] | |

| Chloroform | Soluble[14] | Soluble[2][7] | Easily Soluble[8] | |

| Benzene | Miscible[5] | Soluble[8] | ||

| Toluene | Easily Soluble[8] | |||

| Hexane | Soluble[9] | |||

| Carbon Tetrachloride | Easily Soluble[8] | |||

| Kerosene | Slightly Soluble[8] |

Note: "Soluble" and "Insoluble" are qualitative terms. The degree of solubility can be temperature-dependent.[6][9]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, the following experimental protocols provide standardized methods for determining the solubility of a solid compound like this compound in various organic solvents.

Method 1: Gravimetric Method (Shake-Flask)

This method is a reliable and straightforward approach for determining solubility and is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.[15][16]

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps or sealed flasks

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved microparticles. This step is critical for accuracy.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature below the boiling point of the solvent and the melting point of this compound may be used.

-

Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Method 2: UV-Vis Spectrophotometry

This method is suitable if this compound exhibits a chromophore or can be derivatized to produce a UV-Vis active compound. It is a sensitive technique that requires smaller sample volumes.[17][18]

Materials:

-

This compound

-

Selected organic solvents (UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1-1.3) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Analysis:

-

After filtration, dilute a known volume of the saturated supernatant with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the gravimetric method.

Caption: Gravimetric solubility determination workflow.

Logical Relationships in Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Key structural influences on solubility.

References

- 1. CAS 2570-26-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CAS 143-27-1: Hexadecylamine | CymitQuimica [cymitquimica.com]

- 8. OCTADECYLAMINE - Ataman Kimya [atamanchemicals.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 2570-26-5 | CAS DataBase [m.chemicalbook.com]

- 11. CAS 124-22-1: Dodecylamine | CymitQuimica [cymitquimica.com]

- 12. DODECYL AMINE - Ataman Kimya [atamanchemicals.com]

- 13. Hexadecylamine 143-27-1, China Hexadecylamine 143-27-1 Manufacturers, China Hexadecylamine 143-27-1 Suppliers - sinofusite [chemnet.com]

- 14. Page loading... [guidechem.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. pharmajournal.net [pharmajournal.net]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. Bot Verification [rasayanjournal.co.in]

Pentadecylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of Pentadecylamine as a Long-Chain Primary Amine.

Introduction

This compound (PDA), a 15-carbon long-chain primary amine, is a versatile organic compound with a growing presence in various scientific and industrial sectors. Its unique amphiphilic nature, stemming from a long, hydrophobic alkyl chain and a hydrophilic amino head group, imparts surfactant-like properties that are leveraged in numerous applications. In the realm of pharmaceutical sciences, this compound and its derivatives are gaining attention as potential excipients, drug delivery enhancers, and as intermediates in the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, outlining detailed experimental protocols for its synthesis and analysis, and exploring its current and potential applications in drug development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and utilization of long-chain primary amines.

Chemical and Physical Properties

This compound is a waxy solid at room temperature, characterized by its long aliphatic chain which dictates its solubility and physical state. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₃₃N | [1] |

| Molecular Weight | 227.43 g/mol | [1] |

| CAS Number | 2570-26-5 | [1] |

| Appearance | White to off-white solid/flakes | [1] |

| Melting Point | 35-37 °C | [2] |

| Boiling Point | 299-301 °C | [2] |

| Density | ~0.8 g/cm³ | [3] |

| Flash Point | 113 °C (closed cup) | [2] |

| Vapor Pressure | 1 mmHg @ 120.5 °C | [2] |

| Solubility | Soluble in organic solvents (e.g., chloroform, methanol), sparingly soluble in water | [3] |

| XLogP3 | 6.9 | [1] |

Synthesis of this compound

This compound can be synthesized through various methods common for the preparation of long-chain primary amines. One prevalent laboratory-scale method involves the reduction of a corresponding nitrile or amide. Below is a representative protocol for the synthesis of this compound from pentadecanenitrile.

Experimental Protocol: Synthesis of this compound via Reduction of Pentadecanenitrile

Objective: To synthesize this compound by the reduction of pentadecanenitrile using lithium aluminum hydride (LiAlH₄).

Materials:

-

Pentadecanenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add lithium aluminum hydride (X g, Y mmol) under a nitrogen atmosphere. Carefully add anhydrous diethyl ether (100 mL) to the flask.

-

Addition of Nitrile: Dissolve pentadecanenitrile (A g, B mmol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add the pentadecanenitrile solution dropwise to the stirred suspension of LiAlH₄ in diethyl ether at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours, then heat to reflux for an additional 4 hours to ensure complete reduction.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of distilled water (Z mL), followed by the dropwise addition of 15% aqueous sodium hydroxide solution (Z mL), and finally another portion of distilled water (3Z mL).

-

Work-up: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washings.

-

Extraction: Transfer the combined organic phase to a separatory funnel. Wash sequentially with distilled water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Workflow for the Synthesis of this compound:

Applications in Drug Development

Long-chain primary amines like this compound are of interest in drug development due to their ability to act as pharmaceutical intermediates and functional excipients.

As a Pharmaceutical Intermediate

This compound can serve as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). The primary amine group is a versatile functional handle for various chemical transformations, including amidation, alkylation, and the formation of Schiff bases. While specific examples of marketed drugs that utilize this compound as a direct starting material are not prominently documented in publicly available literature, its structural motif is relevant in the synthesis of compounds with potential antimicrobial or anticancer activities. For instance, long-chain amines are used to introduce lipophilic moieties into drug candidates to enhance their membrane permeability and cellular uptake.

As a Functional Excipient in Drug Delivery

The amphiphilic nature of this compound makes it a candidate for use as a functional excipient in various drug delivery systems.

-

Lipid Nanoparticles (LNPs) and Liposomes: Long-chain amines can be incorporated into the lipid bilayer of LNPs and liposomes. The positively charged amino group at physiological pH can facilitate the encapsulation of negatively charged payloads such as nucleic acids (siRNA, mRNA) through electrostatic interactions. It can also enhance the interaction of the nanoparticle with negatively charged cell membranes, potentially improving cellular uptake.

-

Transdermal Drug Delivery: this compound and its derivatives have been investigated as penetration enhancers for transdermal drug delivery.[4] Their lipophilic tail can disrupt the highly organized lipid structure of the stratum corneum, thereby increasing the permeability of the skin to co-administered drugs.[4]

Biological Activity

While extensive biological activity data for this compound is limited, studies on structurally related long-chain aldehydes and amines suggest potential antimicrobial and cytotoxic effects.

Antimicrobial Activity

Pentadecanal, the corresponding aldehyde to this compound, has demonstrated antimicrobial activity against Listeria monocytogenes with a Minimum Inhibitory Concentration (MIC) of 0.6 mg/mL.[5] This suggests that this compound may also possess antimicrobial properties, a common characteristic of cationic amphiphiles which can disrupt bacterial cell membranes. Further studies are required to determine the specific MIC values of this compound against a range of pathogenic bacteria.

Table 2: Antimicrobial Activity of a Structurally Related Compound

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Pentadecanal | Listeria monocytogenes | 0.6 | [5] |

Cytotoxicity

Table 3: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 660 mg/kg | [1] |

Experimental Protocols for Formulation and Analysis

Protocol: Formulation of this compound-Containing Liposomes

Objective: To prepare liposomes incorporating this compound using the thin-film hydration method.

Materials:

-

Dipalmitoylphosphatidylcholine (DPPC)

-

Cholesterol

-

This compound

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Preparation: Dissolve DPPC (X mg), cholesterol (Y mg), and this compound (Z mg) in chloroform in a round-bottom flask. The molar ratio of the components should be optimized based on the desired liposome characteristics.

-

Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film by adding PBS (pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask by gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).

-

Sonication: Sonicate the MLV suspension in a bath sonicator for 15-30 minutes to reduce the size of the vesicles.

-

Extrusion: To obtain unilamellar vesicles with a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-20 times.

-

Characterization: Characterize the resulting liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Workflow for Liposome Formulation:

Protocol: Quantification of this compound in a Biological Matrix (e.g., Plasma) by LC-MS/MS

Objective: To develop a method for the quantitative analysis of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

This compound standard

-

Internal standard (IS) (e.g., a deuterated analog of this compound)

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

Human plasma

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Protein Precipitation and SPE):

-

To 100 µL of plasma sample, add the internal standard.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the this compound and IS from the cartridge with a suitable elution solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient program to achieve separation.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor-to-product ion transitions for this compound and the IS.

-

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte standards. Determine the concentration of this compound in the unknown samples from the calibration curve.

Putative Signaling Pathway Involvement

As a long-chain primary amine, this compound's amphiphilic structure suggests a primary interaction with cellular membranes. Its incorporation into the lipid bilayer could modulate membrane fluidity and the function of membrane-associated proteins. One plausible, though currently hypothetical, mechanism of action could involve the modulation of lipid-based signaling pathways, such as the endocannabinoid system. The structural similarity of N-acylated long-chain amines to endocannabinoids like anandamide suggests that this compound could potentially interact with enzymes involved in the synthesis or degradation of these signaling lipids.

Putative Interaction with the Endocannabinoid System:

Conclusion

This compound is a long-chain primary amine with well-defined physicochemical properties and established synthesis routes. Its applications in drug development are emerging, with potential roles as a pharmaceutical intermediate and a functional excipient in advanced drug delivery systems. While specific biological activity data for this compound is still emerging, related compounds show promise for antimicrobial applications. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, formulate, and analyze this versatile compound. Further research into the specific biological activities and mechanisms of action of this compound will be crucial in fully realizing its potential in the pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Penetration Enhancers for Transdermal Drug Delivery - Success and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Galactosyl Pentadecene Reversibly Enhances Transdermal and Topical Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Surfactant Properties of Pentadecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecylamine (C₁₅H₃₃N) is a long-chain primary amine characterized by a 15-carbon alkyl tail and a hydrophilic amino head group. This amphiphilic structure imparts surfactant properties, making it a molecule of significant interest in various industrial and research applications, including as a corrosion inhibitor, in the formulation of emulsifiers, and notably, within the pharmaceutical sciences as a potential excipient in drug delivery systems. Its cationic nature, when protonated in acidic aqueous solutions to form pentadecylammonium ions, allows for electrostatic interactions with negatively charged cell membranes and nucleic acids, highlighting its potential in the formulation of liposomes and nanoparticles for targeted drug and gene delivery.

This technical guide provides a comprehensive overview of the core surfactant properties of this compound, details the experimental protocols for their characterization, and explores its potential applications in drug development. While specific experimental data for this compound is not extensively available in published literature, this guide furnishes detailed methodologies for researchers to determine these properties.

Core Surfactant Properties

The surfactant behavior of this compound in aqueous solutions is primarily defined by its ability to self-assemble into micelles above a certain concentration, a phenomenon driven by the hydrophobic effect. This self-assembly drastically alters the physicochemical properties of the solution.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant at which the monomers begin to aggregate to form micelles. Below the CMC, this compound exists predominantly as individual molecules (monomers). As the concentration approaches the CMC, there is a sharp change in various physical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.

Surface Tension

As a surfactant, this compound effectively reduces the surface tension of water. As the concentration of this compound increases, the monomers adsorb at the air-water interface, disrupting the cohesive energy between water molecules and thus lowering the surface tension. Once the CMC is reached, the interface becomes saturated with monomers, and any further addition of the surfactant leads to the formation of micelles in the bulk solution, resulting in a plateau or a much smaller change in the surface tension.

Aggregation Behavior and Micelle Formation

The self-assembly of this compound in aqueous solution is a spontaneous process driven by the desire of the hydrophobic pentadecyl chains to minimize contact with water molecules. This leads to the formation of micelles, which are colloidal aggregates with a hydrophobic core composed of the alkyl chains and a hydrophilic shell of protonated amine groups interacting with the surrounding water. The geometry of these micelles (e.g., spherical, cylindrical) is influenced by factors such as surfactant concentration, temperature, pH, and ionic strength of the solution.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following tables provide a template for the expected properties and include data for a related long-chain amine for comparative purposes. Researchers can utilize the experimental protocols outlined in Section 4.0 to populate these tables for this compound.

| Property | This compound (C₁₅) | Dodecylamine (C₁₂) (for comparison) |

| Molecular Formula | C₁₅H₃₃N | C₁₂H₂₇N |

| Molecular Weight ( g/mol ) | 227.43 | 185.36 |

| Appearance | Flake solid | Solid |

| Surfactant Property | This compound Hydrochloride (Estimated/To Be Determined) |

| Critical Micelle Concentration (CMC) | Data not available |

| Surface Tension at CMC (γ_CMC) | Data not available |

| Aggregation Number (N) | Data not available |

| Thermodynamic Parameter | This compound Hydrochloride (To Be Determined) |

| Standard Gibbs Free Energy of Micellization (ΔG°_mic) | Data not available |

| Standard Enthalpy of Micellization (ΔH°_mic) | Data not available |

| Standard Entropy of Micellization (ΔS°_mic) | Data not available |

Experimental Protocols

This section provides detailed methodologies for the determination of the core surfactant properties of this compound hydrochloride.

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound hydrochloride, a cationic surfactant, can be accurately determined using several techniques. Conductometry and tensiometry are two of the most common and reliable methods.

Principle: This method is suitable for ionic surfactants like this compound hydrochloride. The specific conductivity of the solution changes with the surfactant concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity slows down because the newly added surfactant molecules form micelles. Micelles have a lower mobility than individual ions and bind some of the counter-ions, leading to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives the CMC.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride (e.g., 10 mM) in deionized water. The purity of the water is crucial for accurate conductivity measurements.

-

Apparatus: Use a calibrated conductivity meter with a conductivity cell. The cell should be thermostated to maintain a constant temperature (e.g., 25 °C ± 0.1 °C).

-

Titration:

-

Place a known volume of deionized water (e.g., 50 mL) in a thermostated beaker with a magnetic stirrer.

-

Immerse the conductivity cell into the water and allow the system to equilibrate.

-

Record the initial conductivity of the water.

-

Add small, precise aliquots of the this compound hydrochloride stock solution to the water.

-

After each addition, allow the solution to stabilize and record the conductivity.

-

Continue this process until the surfactant concentration is well above the expected CMC.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the molar concentration (C) of this compound hydrochloride.

-

The plot will show two linear regions with different slopes.

-

Perform a linear regression on the data points in each region.

-

The concentration at which the two lines intersect is the CMC.

-

Principle: The surface tension of a liquid is measured as a function of the surfactant concentration. As the concentration of this compound hydrochloride increases, the surface tension of the solution decreases until the CMC is reached. At concentrations above the CMC, the surface tension remains relatively constant because the air-water interface is saturated with surfactant monomers, and excess surfactant forms micelles in the bulk solution.

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound hydrochloride with varying concentrations, spanning a range below and above the expected CMC.

-

Apparatus: Use a tensiometer equipped with either a Wilhelmy plate or a Du Noüy ring. The instrument should be calibrated and the sample stage thermostated.

-

Measurement:

-

Measure the surface tension of pure deionized water as a reference.

-

Rinse the sample vessel and the plate/ring thoroughly between measurements.

-

Measure the surface tension of each prepared solution, starting from the most dilute to avoid contamination.

-

Allow sufficient time for the surface tension to equilibrate before taking a reading.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the molar concentration (log C) of this compound hydrochloride.

-

The plot will typically show a sharp break point.

-

The concentration at this break point corresponds to the CMC. The surface tension value at this point is the γ_CMC.

-

Thermodynamics of Micellization

The thermodynamic parameters of micellization (ΔG°_mic, ΔH°_mic, and ΔS°_mic) provide insight into the driving forces of micelle formation. These parameters can be calculated by determining the CMC at different temperatures.

Principle: The standard Gibbs free energy of micellization (ΔG°_mic) can be calculated from the CMC using the phase separation model for ionic surfactants:

ΔG°_mic = (2 - β) * RT * ln(CMC)

where:

-

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin

-

CMC is the critical micelle concentration in mole fraction units

-

β is the degree of counter-ion binding to the micelle (can be estimated from the ratio of the slopes of the conductivity vs. concentration plot above and below the CMC).

The standard enthalpy of micellization (ΔH°_mic) can be determined from the Gibbs-Helmholtz equation by plotting ln(CMC) versus 1/T:

ΔH°_mic = - (2 - β) * R * [d(ln(CMC)) / d(1/T)]

The standard entropy of micellization (ΔS°_mic) can then be calculated using the relationship:

ΔS°_mic = (ΔH°_mic - ΔG°_mic) / T

Experimental Protocol:

-

Determine the CMC of this compound hydrochloride at several different temperatures (e.g., 25°C, 30°C, 35°C, 40°C) using the conductometric or tensiometric method described above.

-

Calculate ΔG°_mic at each temperature.

-

Plot ln(CMC) versus 1/T. The slope of this plot is equal to -ΔH°_mic / ((2 - β) * R).

-

Calculate ΔH°_mic from the slope.

-

Calculate ΔS°_mic at each temperature.

Applications in Drug Development

The cationic nature and amphiphilic properties of this compound make it a promising candidate for various applications in drug delivery, particularly for enhancing the solubility and delivery of therapeutic agents.

Nanoparticle and Liposome Formulations

Long-chain cationic lipids like this compound are key components in the formation of lipid nanoparticles (LNPs) and liposomes.[1] These nanocarriers can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and enabling targeted delivery.[2] The positive charge of pentadecylammonium ions facilitates the binding and condensation of negatively charged nucleic acids (siRNA, mRNA, plasmid DNA), making it a potential vector for gene therapy.[1][3] The cationic surface of these nanoparticles can also enhance their interaction with negatively charged cell membranes, potentially leading to improved cellular uptake.[1]

Solubilization of Poorly Soluble Drugs

The hydrophobic core of this compound micelles can serve as a nanoscopic reservoir for poorly water-soluble drugs. By encapsulating these drugs within the micelles, their apparent solubility in aqueous formulations can be significantly increased, which can improve their bioavailability.

Conclusion

This compound possesses the characteristic amphiphilic structure of a cationic surfactant, indicating its potential for self-assembly and surface activity in aqueous solutions. While specific quantitative data on its surfactant properties are not extensively documented, this guide provides detailed experimental protocols for their determination. The ability of this compound to form micelles and its cationic nature make it a molecule of considerable interest for advanced applications in drug delivery, including the formulation of nanoparticles for targeted therapy and gene delivery. Further research to quantify its surfactant and thermodynamic properties is essential to fully realize its potential in pharmaceutical sciences.

References

- 1. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cationic Lipids Containing Cyclen and Ammonium Moieties as Gene Delivery Vectors | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Pentadecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentadecylamine, a long-chain primary amine. It details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its role as a tool in studying specific signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Core Concepts: Molecular Profile

This compound is an organic compound with the chemical formula C₁₅H₃₃N. It consists of a fifteen-carbon alkyl chain attached to an amino group, classifying it as a primary aliphatic amine.[1] Its long hydrophobic carbon chain and reactive amino group give it surfactant properties, making it useful in various industrial applications, including as a corrosion inhibitor and in the formulation of emulsifiers.[1] In a research context, it and its derivatives are utilized to study enzymatic pathways, particularly in the endocannabinoid system.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₃N | [1][2] |

| Molecular Weight | 227.43 g/mol | [3] |

| IUPAC Name | Pentadecan-1-amine | [3] |

| CAS Number | 2570-26-5 | [2] |

| Appearance | White to almost white powder or lump; flake solid | [1][3] |

| Melting Point | 35-37 °C | [4][5] |

| Boiling Point | 299-301 °C | [5] |

| Density | 0.8 ± 0.1 g/cm³ | [4] |

| Vapor Pressure | 1 mmHg (120.5 °C) | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Availability | Reference |

| ¹H NMR | Data available | [3] |

| ¹³C NMR | Data available | [3] |

| Mass Spectrum (GC-MS) | Data available | [2][3] |

| Infrared (IR) Spectrum | Data available | [3][6] |

Experimental Protocols

Synthesis of this compound from 1-Pentadecanol

A common and effective method for the laboratory-scale synthesis of this compound is the conversion of 1-pentadecanol to an azide intermediate, followed by reduction. The following is a two-step experimental protocol.

Step 1: Mitsunobu Reaction for the Synthesis of 1-Azidopentadecane

This step involves the conversion of the primary alcohol (1-pentadecanol) to an azide using diphenylphosphoryl azide (DPPA) under Mitsunobu conditions.

-

Materials:

-

1-Pentadecanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Diphenylphosphoryl azide (DPPA)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-pentadecanol (1.0 mmol) and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 mmol) to the stirred solution.

-

After stirring for 15 minutes at 0 °C, add DPPA (1.2 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to yield 1-azidopentadecane.[7]

-

Step 2: Reduction of 1-Azidopentadecane to this compound

This step involves the reduction of the azide intermediate to the corresponding primary amine using a strong reducing agent like lithium aluminum hydride (LAH).

-

Materials:

-

1-Azidopentadecane (from Step 1)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% aqueous Sodium Hydroxide (NaOH)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5 mmol) in anhydrous THF (5 mL) and cool to 0 °C.

-

Dropwise, add a solution of 1-azidopentadecane (1.0 mmol) in anhydrous THF (5 mL) to the LAH suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Carefully quench the reaction by the sequential addition of water (0.06 mL), 15% aqueous NaOH (0.06 mL), and then water again (0.18 mL).

-

Filter the resulting solid and wash with an appropriate organic solvent (e.g., diethyl ether or THF).

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by distillation or recrystallization if necessary.

-

Caption: Workflow for the two-step synthesis of this compound.

Role in Signaling Pathway Research

While this compound is not a direct participant in a known signaling pathway, its derivatives are valuable tools for studying the N-acylethanolamine (NAE) signaling system. Specifically, compounds like N-cyclohexanecarbonylthis compound act as selective inhibitors of acid amidase (N-acylethanolamine-hydrolyzing acid amidase, NAAA).[8]

NAEs, such as anandamide and palmitoylethanolamide, are bioactive lipids that are degraded by enzymes like fatty acid amide hydrolase (FAAH) and NAAA.[8] By selectively inhibiting NAAA, derivatives of this compound allow researchers to distinguish the activity of NAAA from that of FAAH, helping to elucidate the specific physiological roles of NAAA in various tissues and cells.[8]

Caption: Logical relationship of a this compound derivative in the NAE pathway.

References

- 1. CAS 2570-26-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C15H33N | CID 17386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:2570-26-5 | Chemsrc [chemsrc.com]

- 5. 2570-26-5 | CAS DataBase [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. N-cyclohexanecarbonylthis compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

Pentadecylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals